molecular formula C15H11NO4 B2584628 (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 370590-02-6

(2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2584628
CAS No.: 370590-02-6
M. Wt: 269.256
InChI Key: WYQHZANXMKJOBP-RUDMXATFSA-N
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Description

(2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic chalcone, a class of open-chain flavonoids valued in medicinal chemistry for their broad spectrum of pharmacological properties . This compound features a conjugated system with a trans configuration across the C=C double bond, an electron-withdrawing nitro group on the 3-nitrophenyl ring, and an electron-donating hydroxyl group on the 4-hydroxyphenyl ring, which influences its electronic distribution and biological activity . Its molecular formula is C15H11NO4, and it has a molecular weight of 269.25 g/mol .In research, this chalcone shows significant promise in antibacterial studies. Chalcones are strong candidates for combating pathogenic bacteria, including multi-drug resistant (MDR) strains, and are investigated for their antibiotic-potentiating activity . The carbonyl group (C=O) in the chalcone core has been shown to play a significant role in this antibacterial activity, potentially forming multiple hydrogen bonds with bacterial target proteins . The compound is also of interest for electrochemical analysis, as understanding its redox behavior is essential for elucidating how its oxidized or reduced forms might interact with biological molecules like DNA . Furthermore, its conjugated π-system makes it a candidate for studying optical and nonlinear optical properties .This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14-7-5-12(6-8-14)15(18)9-4-11-2-1-3-13(10-11)16(19)20/h1-10,17H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQHZANXMKJOBP-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₅H₁₁NO₄
  • Molecular Weight : 269.25 g/mol
  • CAS Number : 132248-59-0
  • Structure : The compound features a conjugated system that includes hydroxyl and nitro groups, which are crucial for its biological activity.

Antibacterial Activity

Chalcones exhibit notable antibacterial properties. Research has demonstrated that this compound shows effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis10 µg/mL

In a study examining the structure-activity relationship of flavonoids and chalcones, it was found that compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial activity compared to their methoxy counterparts .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting the growth of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : Studies indicate that it can significantly reduce the proliferation of cancer cells in vitro.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancer .

Case Studies

  • Study on Anticancer Effects :
    • In vitro studies on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antibacterial Efficacy :
    • A comparative study showed that this chalcone derivative outperformed standard antibiotics in inhibiting Gram-positive bacteria, highlighting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, reducing oxidative stress.
  • Enzyme Inhibition : It inhibits specific enzymes involved in bacterial cell wall synthesis and cancer cell survival.
  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : It induces apoptosis through the generation of reactive oxygen species (ROS), leading to increased cell death in cancer cells while showing low toxicity to normal cells .
  • Case Studies :
    • In vitro studies demonstrated that this chalcone derivative reduced cell viability in chronic lymphocytic leukemia (CLL) cell lines with IC50 values ranging from 0.17 to 2.69 µM .
    • The pro-apoptotic effects were confirmed through assays that measured cell viability post-treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Chalcones have been extensively studied for their antimicrobial properties. The presence of hydroxyl and nitro groups enhances their ability to inhibit bacterial growth.

  • Research Findings : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents .

Material Science

The unique electronic properties of chalcones allow them to be utilized in material science, particularly in organic electronics.

  • Applications : They can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to absorb light and conduct electricity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound enhances electrophilicity, facilitating interactions with biological targets like fungal enzymes .
  • Electron-Donating Groups (EDGs) : Hydroxyl and methoxy groups (e.g., 4-OH, 4-OCH3) improve solubility and enable hydrogen bonding, critical for crystal packing and stability .

Electronic and Optical Properties

Computational studies on chalcones reveal substituent-dependent electronic behavior:

  • Methyl vs. Dimethylamino Groups: The 4-methyl substituent in (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one results in a lower dipole moment (5.21 D) compared to the dimethylamino analog (7.89 D), which exhibits stronger intramolecular charge transfer .
  • Nitro Group Position: Chalcones with nitro groups at the para-position (e.g., 4-NO2) show higher hyperpolarizability (β = 8.45 × 10⁻³⁰ esu) than meta-substituted analogs (β = 6.12 × 10⁻³⁰ esu), making them candidates for nonlinear optical materials .
  • Solvent Effects: Polar solvents induce redshifted emission in chalcones with EDGs like dimethylamino due to solvatochromism .

Crystallographic and Stability Studies

  • Hydrogen Bonding: The target compound’s crystal structure (space group P1) features O–H···O hydrogen bonds (2.65 Å) between the hydroxyl and ketone groups, stabilizing the planar enone conformation . In contrast, methoxy-substituted chalcones (e.g., 4-OCH3) lack such interactions, leading to less dense packing .
  • Thermal Stability : Melting points vary widely; nitro-substituted chalcones typically exhibit higher melting points (>150°C) due to stronger intermolecular interactions .

Q & A

Q. What are the optimal synthetic conditions for (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

Q. Which spectroscopic methods are essential for characterizing this chalcone derivative?

Key techniques include:

  • FT-IR : Confirms carbonyl (C=O, ~1650–1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assigns E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and aromatic substituent positions .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 311 for C₁₅H₁₁NO₅) .
  • Microanalysis : Confirms elemental composition (C, H, N) within ±0.4% deviation .

Q. How is the compound purified, and what solvents yield high-quality crystals for structural analysis?

The crude product is purified via recrystallization using ethanol, which facilitates slow evaporation to obtain single crystals suitable for X-ray diffraction (XRD). Ethanol’s moderate polarity ensures optimal solubility and crystal growth .

Advanced Research Questions

Q. How do XRD and DFT studies confirm the E-configuration and electronic properties of the compound?

  • XRD : Single-crystal analysis reveals bond lengths (C=O: ~1.23 Å; C=C: ~1.32 Å) and dihedral angles between aromatic rings, confirming the E-configuration .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and λmax (UV-Vis) with <5% deviation from experimental data .
Property Experimental (XRD) DFT Calculation Reference
C=O Bond Length1.23 Å1.25 Å
HOMO-LUMO Gap3.8 eV3.7 eV

Q. What experimental design considerations are critical for evaluating antimicrobial activity?

  • Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria alongside fungal strains (e.g., C. albicans) .
  • Agar Dilution Method : Prepare compound solutions in DMSO (1–100 μg/mL), inoculate agar plates, and measure inhibition zones after 24–48 hours .
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls, and solvent-only as a negative control .

Q. How do substituent variations on the phenyl rings influence bioactivity and stability?

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance antimicrobial activity by increasing electrophilicity and membrane interaction .
  • Hydroxy/Methoxy Groups : Improve solubility via hydrogen bonding but may reduce thermal stability compared to halogenated analogs .
  • Comparative Studies : Analog synthesis (e.g., 3-methoxy or 4-chloro derivatives) followed by bioassays and DFT-based QSAR modeling can quantify substituent effects .

Q. How can researchers reconcile discrepancies between theoretical and experimental data for this compound?

  • Basis Set Optimization : Use higher-level DFT functionals (e.g., B3LYP/6-311++G**) to minimize energy gaps and vibrational frequency errors .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to account for ethanol/water solvent interactions .
  • Crystallographic Refinement : Apply Hirshfeld surface analysis to validate XRD-derived hydrogen bonding and π-π stacking interactions .

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